Tetradec-7-ene

Catalog No.
S571434
CAS No.
10374-74-0
M.F
C14H28
M. Wt
196.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradec-7-ene

CAS Number

10374-74-0

Product Name

Tetradec-7-ene

IUPAC Name

(Z)-tetradec-7-ene

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13-

InChI Key

UBDIXSAEHLOROW-YPKPFQOOSA-N

SMILES

CCCCCCC=CCCCCCC

Synonyms

7-tetradecene, E-7-tetradecene

Canonical SMILES

CCCCCCC=CCCCCCC

Isomeric SMILES

CCCCCC/C=C\CCCCCC

Natural Occurrence

Tetradec-7-ene, also known as 7-tetradecene, is a naturally occurring organic compound found in some plant species. Studies have identified its presence in Porophyllum ruderale and Porophyllum gracile, two plants belonging to the Asteraceae family commonly known as "sneezeweeds" []. These findings suggest that tetradec-7-ene may play a role in the plants' biological processes, although further research is needed to determine its specific function.

Potential Applications

While research on tetradec-7-ene is still limited, its potential applications in various scientific fields are being explored. Here are some areas of ongoing investigation:

  • Biofuel production

    Tetradec-7-ene's structure shares similarities with other biofuels derived from vegetable oils. Researchers are investigating its potential as a renewable fuel source, particularly through hydrothermal liquefaction, a process that converts biomass into liquid fuels at high temperatures and pressures [].

  • Material science

    The properties of tetradec-7-ene, such as its chain structure and double bond, could be beneficial in developing new materials. For example, it could be used in the production of lubricants or polymers with specific functionalities [].

  • Chemical synthesis

    Tetradec-7-ene could serve as a starting material for the synthesis of other valuable organic compounds. Its reactive double bond allows for various chemical transformations, potentially leading to the production of new drugs, catalysts, or other functional molecules [].

Tetradec-7-ene, also known as 7-tetradecene, is an unsaturated hydrocarbon with the molecular formula C14H28\text{C}_{14}\text{H}_{28} and a molecular weight of approximately 196.3721 g/mol. It belongs to the class of alkenes characterized by the presence of a double bond between the carbon atoms. Specifically, tetradec-7-ene features a double bond located at the seventh carbon in its linear chain structure, which can be represented as follows:

CH3 CH2)5CH=CH CH2)6CH3\text{CH}_3-\text{ CH}_2)_5-\text{CH}=\text{CH}-\text{ CH}_2)_6-\text{CH}_3

This compound exists in two geometric isomers: the cis and trans forms, with the trans configuration being more stable due to less steric hindrance. Its boiling point is around 523.2 K (approximately 250 °C) .

There is no known specific mechanism of action for tetradec-7-ene in biological systems.

Potential Hazards:

  • Flammability: Likely flammable based on the hydrocarbon structure [1].
  • Skin Irritation: May cause mild skin irritation upon contact [1].

Safety Precautions:

  • Standard laboratory safety practices should be followed when handling tetradec-7-ene, including wearing gloves, eye protection, and working in a well-ventilated area [1].

Data Citation:

  • The Good Scents Company:
Typical of alkenes:

  • Hydrogenation: The addition of hydrogen across the double bond can convert tetradec-7-ene into tetradecane.
  • Halogenation: Reaction with halogens (e.g., bromine or chlorine) results in the formation of vicinal dihalides.
  • Hydration: In the presence of water and an acid catalyst, it can be hydrated to form alcohols.
  • Oxidation: Tetradec-7-ene can be oxidized using potassium permanganate or ozone, leading to the formation of alcohols, aldehydes, or carboxylic acids .

Tetradec-7-ene can be synthesized through several methods:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from alkyl halides.
  • Cracking of Long-chain Alkanes: Thermal or catalytic cracking processes can yield tetradec-7-ene from longer-chain hydrocarbons.
  • Alkylation Reactions: Using appropriate alkylating agents on simpler alkenes may also produce tetradec-7-ene .

Tetradec-7-ene has several applications:

  • Chemical Intermediate: It serves as a precursor in the synthesis of various chemicals, including surfactants and lubricants.
  • Polymer Production: Tetradec-7-ene can be polymerized to produce polyolefins that are used in plastics and coatings.
  • Flavoring and Fragrance Industry: It may be utilized in formulations for flavorings and perfumes due to its hydrocarbon structure .

Interaction studies involving tetradec-7-ene focus on its reactivity with other chemical species. For instance, it has been shown to interact with oxidizing agents leading to various oxidation products. Additionally, studies on its interactions with biological membranes indicate potential effects on membrane fluidity and permeability due to its hydrophobic nature .

Tetradec-7-ene is structurally similar to other alkenes and aliphatic hydrocarbons. Here are some comparable compounds:

Compound NameFormulaUnique Features
1-TetradeceneC14H28Double bond at the first carbon; more reactive
2-TetradeceneC14H28Double bond at the second carbon; different reactivity pattern
HexadecaneC16H34Saturated hydrocarbon; no double bonds
OctadeceneC18H36Longer chain; used in lubricants

Uniqueness of Tetradec-7-ene:
Tetradec-7-ene's unique position of the double bond at the seventh carbon distinguishes it from other tetradecenes, affecting its reactivity and physical properties. Its specific applications in industrial chemistry further highlight its importance compared to similar compounds .

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

6.9

Exact Mass

196.219100893 g/mol

Monoisotopic Mass

196.219100893 g/mol

Heavy Atom Count

14

UNII

0U2PR9165X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard

Health Hazard

Other CAS

41446-63-3
10374-74-0

Dates

Modify: 2023-08-15

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